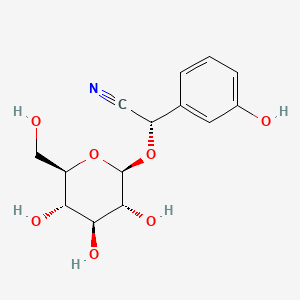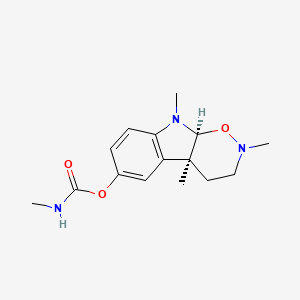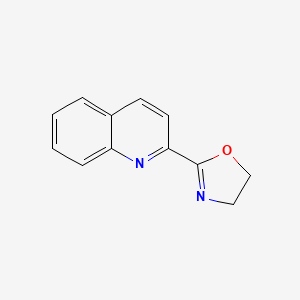
2-(4,5-二氢-2-噁唑基)喹啉
描述
Synthesis Analysis
The synthesis of oxazolo[4,5-c]quinoline derivatives, including compounds related to “2-(4,5-Dihydro-2-oxazolyl)quinoline”, has been reported through various methods. One approach involves novel and efficient syntheses of oxazolo[4,5-c]quinoline-4(5H)-ones from ethyl 2-chlorooxazole-4-carboxylate, demonstrating the versatility in functionalizing the oxazole and quinoline moieties (Hodgetts & Kershaw, 2003). Another method includes the direct functionalization of the C-4 position of oxazoles to synthesize 4-substituted oxazolo[4,5-c]quinolines, employing a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst (Akula et al., 2015).
Molecular Structure Analysis
The crystal structure of quinoline derivatives reveals the complex interplay of non-covalent interactions stabilizing their molecular conformation. For example, a study on a quinoline-triazole derivative elucidated the molecular geometry using X-ray powder diffraction, showcasing how molecular interactions assemble the molecules into a supramolecular framework (Ghosh et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cycloaddition processes and click chemistry approaches, leading to the formation of complex structures with potential biological activities. For instance, a photocycloaddition process from aryl-substituted o-vinylstyryl-2-oxazoles to form benzo[f]quinoline derivatives has been demonstrated (Šagud et al., 2015). Moreover, the synthesis of quinoline derivatives via click chemistry has shown significant antibacterial and antifungal activities (Kategaonkar et al., 2010).
科学研究应用
1. 氧化反应和合成应用
2-(4,5-二氢-2-噁唑基)喹啉(Quinox)已被用于各种氧化反应和合成过程。例如,它已被用作Pd催化的TBHP介导的内烯烃Wacker型氧化反应中的配体。该方法允许从电子偏向的烯烃中提供单酮构成异构体产物,如在抗疟疾药物青蒿素的全合成中所示(R. J. Deluca et al., 2013)。此外,Quinox还参与了钯催化的一级和二级同烯基亲电试剂的烯基交叉偶联反应,展示了它在有机合成中的多功能性和效率(B. Stokes et al., 2012)。
2. 光伏和电化学应用
Quinox已在光伏和电化学领域进行了探索。一个显著的例子是其在一种新型铼(I)羰基配合物中的应用,其中其结构、光谱和电化学性质得到了广泛研究。这项研究为Quinox在先进材料科学中的潜在应用提供了宝贵的见解,特别是在光致发光材料的开发中(A. Świtlicka等,2019)。
3. 抗过敏药物的开发
已经研究了Quinox衍生物作为抗过敏药物的潜力。乙酸乙酯3,4-二氢-4-氧基嘧啶并[4,5-b]喹啉-2-羧酸,是3,4-二氢-4-氧基喹啉-2-羧酸的结构修饰,显示出显著的口服抗过敏活性。这项研究强调了Quinox衍生物在制药工业中的作用,特别是在新治疗剂的开发中(T. Althuis et al., 1979)。
4. 新型配合物的合成
对Quinox的研究还扩展到与锰、钴和铜等金属合成和表征新配合物。这些配合物表现出非线性光学、铁电和磁性等独特性质,暗示了它们在材料科学和纳米技术中的潜在应用(H. Kuai et al., 2016)。
作用机制
Target of Action
It is known to be a ligand suitable for cross-coupling reactions .
Mode of Action
It is known to participate in cross-coupling reactions as a ligand . In these reactions, it likely interacts with metal catalysts to facilitate the coupling of two different organic substrates.
Pharmacokinetics
Its physical properties such as melting point (109-110 °c), boiling point (3802±150 °C, predicted), and density (126±01 g/cm3, predicted) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of 2-(4,5-Dihydro-2-oxazolyl)quinoline can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The pH of the environment, represented by the pKa value (3.27±0.61, predicted) , can also affect its ionization state and, consequently, its reactivity.
属性
IUPAC Name |
2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDSJWOYSHFPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356656 | |
| Record name | 2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202191-12-6 | |
| Record name | 2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,5-Dihydro-2-oxazolyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions has Quinox been shown to facilitate as a ligand in palladium catalysis?
A1: Research indicates that Quinox effectively promotes palladium-catalyzed allylic cross-coupling reactions [] and Wacker-type oxidations of internal alkenes []. In allylic cross-coupling, Quinox facilitates the reaction between homoallylic tosylates and boronic acids or pinacol esters []. In Wacker-type oxidations, it enables the selective oxidation of internal alkenes to ketones using tert-butyl hydroperoxide (TBHP) as the oxidant [].
Q2: What are the advantages of using Quinox as a ligand in these palladium-catalyzed reactions?
A2: Quinox offers several advantages:
- Mild reaction conditions: Both the allylic cross-coupling and Wacker-type oxidation reactions proceed efficiently at ambient temperature when using Quinox [, ].
- Broad substrate scope: The allylic cross-coupling tolerates a variety of boronic acid and pinacol ester coupling partners, as well as primary and secondary homoallylic tosylates []. The Wacker-type oxidation demonstrates effectiveness with electronically biased olefins [].
- High selectivity: In the Wacker-type oxidation, Quinox directs the reaction to yield a single ketone constitutional isomer predictably [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



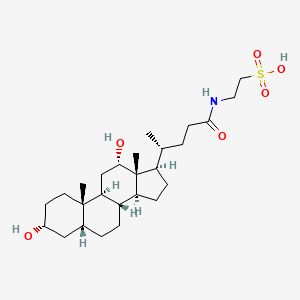
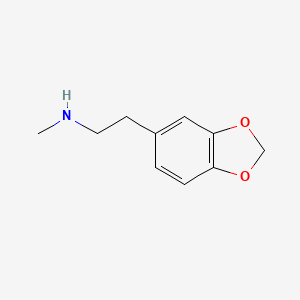
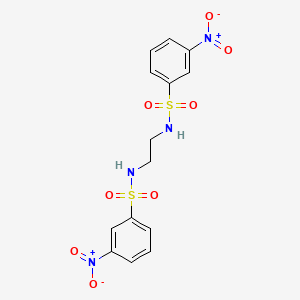

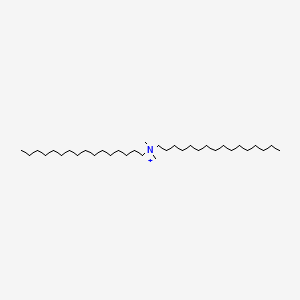
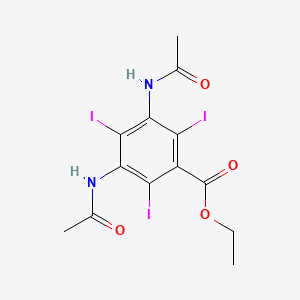
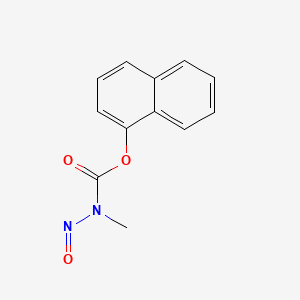


![2-[3-[5-[(4-Hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine](/img/structure/B1214948.png)

